6-Azaspiro[4.5]decan-9-ol
Description
6-Azaspiro[4.5]decan-9-ol is a bicyclic organic compound featuring a spirocyclic structure with a nitrogen atom at the 6-position and a hydroxyl group at the 9-position. This scaffold is notable for its presence in natural products like tauropinnaic acid, isolated from marine organisms such as Pinna muricata . The compound’s stereochemistry and structural rigidity make it a valuable intermediate in synthetic chemistry, particularly for alkaloid synthesis and pharmaceutical applications . Its synthesis often involves cyclization reactions or derivatization of pre-existing spiro frameworks, as evidenced by methods involving diketopiperazine intermediates or alkylation strategies .
Properties
IUPAC Name |
6-azaspiro[4.5]decan-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-8-3-6-10-9(7-8)4-1-2-5-9/h8,10-11H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHNZXJZCYJEIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(CCN2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
6-Oxaspiro[4.5]decan-9-ol
- Structure : Replaces the nitrogen atom (aza) with oxygen (oxa).
- Properties: Molecular formula: C₉H₁₆O₂ (vs. C₉H₁₇NO for 6-Azaspiro[4.5]decan-9-ol). Physical Density 1.064 g/cm³, boiling point 262.8°C, pKa ~14.89 .
- Impact : The oxa analog exhibits reduced basicity due to the absence of nitrogen, altering solubility and reactivity in proton-dependent reactions.
7-Azaspiro[4.5]decan-9-ol
- Structure : Nitrogen shifted to the 7-position.
- Properties: Molecular formula C₉H₁₇NO (identical to 6-aza), but spatial arrangement differs.
- Impact : Positional isomerism may affect hydrogen bonding and biological target interactions .
Functional Group Derivatives
6-Azaspiro[4.5]decane-3-carboxylic Acid Hydrochloride
2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine
- Structure : Benzyl and amine groups introduce aromatic and basic functionalities.
- Properties : Molecular weight 246.35 g/mol, liquid at room temperature.
- Applications : The benzyl group may improve lipophilicity for blood-brain barrier penetration, while the amine allows for further derivatization .
Spirocyclic Compounds with Extended Rings
6,9-Diazaspiro[4.5]decane-8,10-diones
8-Azaspiro[4.5]decane-7,9-dione (Impurity in Pharmaceuticals)
Tauropinnaic Acid
Halichlorine Intermediate
- Synthetic Utility : 6-Azaspiro[4.5]decane skeletons serve as key intermediates in alkaloid synthesis, leveraging their stereochemical stability .
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